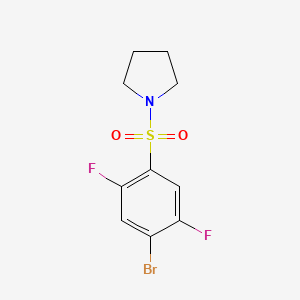

![molecular formula C21H17NO4 B1404438 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-72-2](/img/structure/B1404438.png)

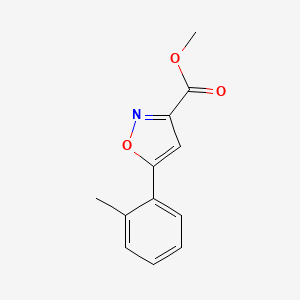

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Vue d'ensemble

Description

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is an organic compound belonging to the pyrrole family. It is a cyclic compound with a five-membered ring containing two nitrogen atoms. This compound has been extensively studied for its potential applications in various areas such as medicine, biochemistry and materials science. It has been found to have a wide range of applications in drug discovery, medical diagnostics, and other areas.

Applications De Recherche Scientifique

Electron Transport Layer in Polymer Solar Cells

This novel compound has been identified as an effective electron transport layer (ETL) in polymer solar cells, enhancing power conversion efficiency due to its high conductivity and electron mobility. Its incorporation into devices facilitates electron extraction and reduces exciton recombination at the active layer/cathode interface, thereby improving overall device performance (Hu et al., 2015).

Luminescent Polymers

The compound is a key component in the synthesis of highly luminescent polymers, which exhibit strong fluorescence and distinct optical and electrochemical properties. These properties make them suitable for various applications in light-emitting devices and sensors (Zhang & Tieke, 2008).

Organic Corrosion Inhibitors

This compound has been synthesized and studied for its potential as an organic inhibitor against the corrosion of carbon steel in acidic environments. Its high inhibition efficiency and chemisorption mechanism on the steel surface make it a promising candidate for corrosion protection in industrial applications (Zarrouk et al., 2015).

Metallo-Supramolecular Polymers

Research has been conducted on the self-assembly of metallo-supramolecular polymers using derivatives of this compound. These polymers demonstrate unique absorption properties and low band gaps, making them applicable in areas like photovoltaics and electronic devices (Chen et al., 2014).

Herbicidal Applications

A series of derivatives of this compound have been synthesized and evaluated for their herbicidal activities. The research found that specific structural modifications enhance their efficacy as potential herbicides, opening up avenues for agricultural applications (Zhu et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO4/c1-2-26-19-6-4-3-5-16(19)9-12-18(23)15-7-10-17(11-8-15)22-20(24)13-14-21(22)25/h3-14H,2H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUGXGIPINCNGI-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)

![(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1404377.png)